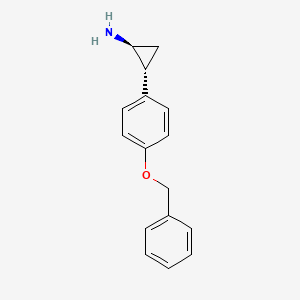

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

CAS No.: 1221595-65-8

Cat. No.: VC2662505

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221595-65-8 |

|---|---|

| Molecular Formula | C16H17NO |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | (1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1 |

| Standard InChI Key | WVKRVNMRNFXMKX-CVEARBPZSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

| SMILES | C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Introduction

(1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine is a chiral cyclopropane derivative with significant applications in medicinal chemistry and asymmetric synthesis. Its stereochemical configuration and functional groups make it a valuable intermediate for drug development and biochemical research. Below is a structured analysis of its properties, synthesis, and research findings.

Synthesis and Preparation

The synthesis typically involves:

-

Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons–Smith reactions.

-

Stereochemical Control: Use of chiral catalysts or auxiliaries to achieve the (1S,2R) configuration.

-

Functionalization: Introduction of the benzyloxy group via Williamson ether synthesis or palladium-catalyzed coupling .

Key challenges include maintaining stereochemical purity and optimizing yields under mild reaction conditions.

Applications in Medicinal Chemistry

Drug Development

-

Chiral Building Block: Used to synthesize enantiomerically pure compounds, particularly in antipsychotic and anticancer agents .

-

KDM1A Inhibition: A derivative, 5-((((1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropyl)amino)methyl)-1,3,4-oxadiazol-2-amine, shows promise as a lysine-specific histone demethylase 1A (KDM1A) inhibitor for treating behavioral disorders .

Biochemical Research

-

Target Engagement Studies: Employed to probe enzyme active sites due to its rigid cyclopropane structure and amine reactivity.

Research Findings and Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume